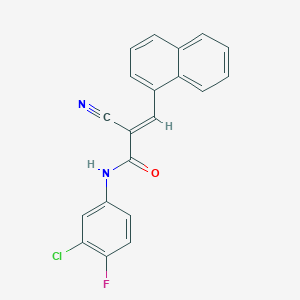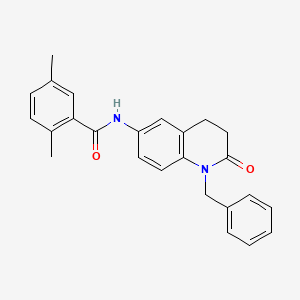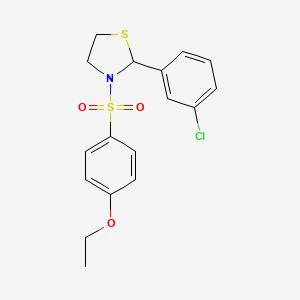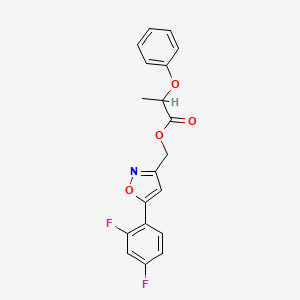![molecular formula C15H16BrN5O2 B2643702 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone CAS No. 2379977-29-2](/img/structure/B2643702.png)
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone, also known as BPO-27, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Wirkmechanismus
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone inhibits the activity of a protein called focal adhesion kinase (FAK), which is involved in cell signaling pathways that regulate cell growth, survival, and migration. By inhibiting FAK, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone disrupts these signaling pathways and leads to the inhibition of cancer cell growth and migration.
Biochemical and Physiological Effects:
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been shown to have low toxicity and good bioavailability in preclinical studies. It has also been shown to inhibit the growth of cancer cells in mouse models of breast and colon cancer. In addition, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone in lab experiments is its specificity for FAK inhibition, which allows for the study of FAK signaling pathways in cancer cells. However, one limitation is that [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has not yet been studied extensively in clinical trials, and more research is needed to determine its safety and effectiveness in humans.
Zukünftige Richtungen
For research on [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone include studying its effectiveness in combination with other cancer treatments, such as immunotherapy. In addition, further preclinical studies are needed to determine the optimal dosage and treatment schedule for [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone in different types of cancer. Finally, clinical trials are needed to determine the safety and effectiveness of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone in humans.
Synthesemethoden
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone was synthesized using a one-pot reaction method. The starting materials were 2,6-dibromopyridine, 2-bromo-5-nitropyrimidine, and 1-(piperidin-1-yl)piperidine. The reaction was carried out in the presence of a palladium catalyst, a base, and a ligand. The final product was obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been studied extensively for its potential as a cancer therapeutic. It has been shown to inhibit the growth of multiple types of cancer cells, including breast, lung, and colon cancer cells. [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been shown to inhibit the migration and invasion of cancer cells, which are important processes for the spread of cancer.
Eigenschaften
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2/c16-12-6-19-15(20-7-12)23-10-11-2-1-5-21(9-11)14(22)13-8-17-3-4-18-13/h3-4,6-8,11H,1-2,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNJKMJGGQMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)
![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)


![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)
![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)
![2-(ethylthio)-3-(4-methoxyphenyl)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2643629.png)
![(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2643630.png)




![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)
![3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2643642.png)